Amidepsine D

Description

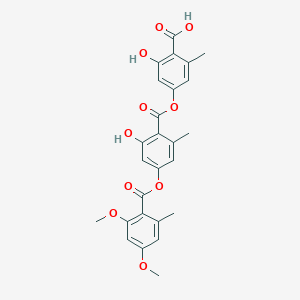

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[4-(2,4-dimethoxy-6-methylbenzoyl)oxy-2-hydroxy-6-methylbenzoyl]oxy-2-hydroxy-6-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24O10/c1-12-7-16(9-18(27)21(12)24(29)30)35-25(31)22-13(2)8-17(10-19(22)28)36-26(32)23-14(3)6-15(33-4)11-20(23)34-5/h6-11,27-28H,1-5H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODVVMZOLYYCMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)O)O)OC(=O)C2=C(C=C(C=C2C)OC(=O)C3=C(C=C(C=C3C)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biological Properties and Activity of Amidepsine D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidepsine D is a naturally occurring compound isolated from the fermentation broth of the fungus Humicola sp. FO-2942.[1][2] It has garnered interest within the scientific community for its specific inhibitory activity against diacylglycerol acyltransferase (DGAT), a key enzyme in the biosynthesis of triglycerides. This technical guide provides a comprehensive overview of the biological properties and activity of this compound, including quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Biological Activity and Quantitative Data

This compound is a potent inhibitor of diacylglycerol acyltransferase (DGAT). DGAT catalyzes the final and committed step in the synthesis of triglycerides, making it a significant target for therapeutic intervention in metabolic disorders such as obesity and hypertriglyceridemia. The inhibitory activity of this compound has been quantified in both enzymatic and cell-based assays.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 17.5 µM | Diacylglycerol Acyltransferase (DGAT) inhibition in rat liver microsomes | Not explicitly stated in the provided search results, but referenced as a known value. |

| IC50 | 2.8 µM | Inhibition of triacylglycerol formation in Raji cells | Not explicitly stated in the provided search results, but referenced as a known value. |

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the enzyme diacylglycerol acyltransferase (DGAT). By blocking the active site of DGAT, this compound prevents the acylation of diacylglycerol (DAG) to form triacylglycerol (TAG). This leads to a reduction in the cellular synthesis and storage of triglycerides.

References

- 1. Amidepsines, inhibitors of diacylglycerol acyltransferase produced by Humicola sp. FO-2942. I. Production, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amidepsines, inhibitors of diacylglycerol acyltransferase produced by Humicola sp. FO-2942. II. Structure elucidation of amidepsines A, B and C - PubMed [pubmed.ncbi.nlm.nih.gov]

Amidepsine D: A Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidepsine D is a depside natural product that has garnered interest for its biological activity, particularly as an inhibitor of diacylglycerol acyltransferase (DGAT), an enzyme implicated in metabolic disorders. This technical guide provides a comprehensive overview of the known natural sources of this compound, its biosynthesis, and the experimental methodologies used for its production, isolation, and characterization. While the complete biosynthetic gene cluster for this compound has yet to be fully elucidated, this guide presents a putative biosynthetic pathway based on current knowledge of similar fungal depsides.

Natural Sources of this compound

This compound is a secondary metabolite produced by certain species of filamentous fungi. The primary known natural source is the fungus Humicola sp., particularly the strain designated as FO-2942.[1][2] This fungus has been isolated from soil samples and is the main organism used for the production of this compound and its congeners through fermentation processes.

Biosynthesis of this compound

The biosynthesis of this compound is believed to follow a polyketide pathway, which is common for the production of depsides in fungi.[1][3][4][5] Depsides are composed of two or more hydroxybenzoic acid units linked by ester bonds. In the case of this compound, the core structure is a tridepside, similar to the well-studied lichen metabolite gyrophoric acid. The biosynthetic machinery is likely encoded within a dedicated biosynthetic gene cluster (BGC) containing a non-reducing polyketide synthase (NR-PKS) and various tailoring enzymes.

Putative Biosynthetic Pathway

Based on the biosynthesis of structurally related fungal depsides, a hypothetical pathway for this compound can be proposed. This pathway involves the iterative action of a Type I NR-PKS to synthesize the orsellinic acid-derived monomeric units, followed by esterification and subsequent modifications by tailoring enzymes.

A. Polyketide Chain Assembly and Cyclization: The biosynthesis is initiated by a non-reducing polyketide synthase (NR-PKS). This large, multi-domain enzyme catalyzes the condensation of acetyl-CoA and malonyl-CoA units to form a linear polyketide chain. The chain then undergoes intramolecular cyclization and aromatization to form the initial orsellinic acid-type monomer.

B. Depside Bond Formation: The formation of the ester linkages (depside bonds) that connect the three orsellinic acid-derived units is a key step. In many fungal depside biosyntheses, this esterification is catalyzed by a specific domain within the PKS enzyme itself, often a starter unit-acyl carrier protein transacylase (SAT) or a thioesterase (TE) domain.[6] This domain facilitates the transfer of one monomer onto the hydroxyl group of another, leading to the formation of the tridepside backbone of this compound.

C. Tailoring Modifications: Following the formation of the tridepside core, a series of post-PKS modifications are carried out by tailoring enzymes encoded within the same gene cluster. For this compound, these modifications include:

-

Hydroxylation: Introduction of hydroxyl groups at specific positions on the aromatic rings, catalyzed by cytochrome P450 monooxygenases.

-

O-Methylation: Addition of methyl groups to specific hydroxyl groups, catalyzed by O-methyltransferases.

-

C-Methylation: Addition of a methyl group directly to the aromatic ring, catalyzed by a C-methyltransferase.

The precise sequence and timing of these tailoring steps are yet to be determined for this compound.

Hypothetical Biosynthetic Gene Cluster Organization

While the specific BGC for this compound in Humicola sp. remains to be identified, a typical fungal depside BGC would be expected to contain the following key genes:

-

Non-Reducing Polyketide Synthase (NR-PKS): The core enzyme responsible for synthesizing the orsellinic acid monomers and potentially the depside bonds.

-

Cytochrome P450 Monooxygenases: Enzymes that catalyze hydroxylation reactions.

-

O-Methyltransferases: Enzymes responsible for the addition of methyl groups to hydroxyl moieties.

-

C-Methyltransferase: An enzyme that catalyzes the methylation of the aromatic ring.

-

Transporters: Genes encoding proteins for the export of the final product out of the fungal cell.

-

Regulatory Genes: Genes that control the expression of the other genes within the cluster.

Data Presentation

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₄O₁₀ | [7] |

| Molecular Weight | 496.5 g/mol | [7] |

| Appearance | White to light pink powder | [United States Biological, this compound Data Sheet] |

| Solubility | Soluble in methanol, benzene, or ethyl acetate. Insoluble in H₂O or hexane. | [United States Biological, this compound Data Sheet] |

Biological Activity of this compound

| Target | Assay System | IC₅₀ (µM) | Reference |

| Diacylglycerol Acyltransferase (DGAT) | Rat liver microsomes | 10.2 - 51.6 (for various amidepsines) | [2] |

Experimental Protocols

Fermentation for this compound Production

A significant increase in the production of this compound by Humicola sp. FO-2942 can be achieved using static fermentation conditions.

Culture Medium:

-

Soluble starch: 2.0%

-

Glycerol: 1.0%

-

Pharmamedia (cottonseed flour): 1.0%

-

Yeast extract: 0.5%

-

KH₂PO₄: 0.1%

-

MgSO₄·7H₂O: 0.05%

-

Adjust pH to 6.0 before autoclaving.

Fermentation Protocol:

-

Inoculate a 500 mL Erlenmeyer flask containing 100 mL of the seed culture medium with a mycelial plug of Humicola sp. FO-2942.

-

Incubate the seed culture at 27°C for 3 days on a rotary shaker at 200 rpm.

-

Transfer 2 mL of the seed culture to a 500 mL Erlenmeyer flask containing 100 mL of the production medium.

-

Incubate the production culture under static conditions at 27°C for 10-14 days. Static fermentation has been shown to increase the yield of amidepsines by 60- to 480-fold compared to shaking cultures.

Isolation and Purification of this compound

The following protocol describes a general method for the isolation and purification of amidepsines from the fermentation broth of Humicola sp. FO-2942.

Extraction:

-

After fermentation, harvest the whole broth (mycelia and culture filtrate).

-

Extract the whole broth twice with an equal volume of ethyl acetate.

-

Combine the organic layers and concentrate under reduced pressure to obtain a crude extract.

Chromatographic Purification:

-

Silica Gel Column Chromatography:

-

Apply the crude extract to a silica gel column.

-

Elute with a stepwise gradient of chloroform-methanol (e.g., 100:0, 99:1, 98:2, 95:5, v/v).

-

Collect fractions and monitor by thin-layer chromatography (TLC) using a chloroform-methanol (95:5, v/v) mobile phase and visualization under UV light (254 nm).

-

-

ODS (Octadecylsilane) Column Chromatography:

-

Combine the fractions containing this compound and apply them to an ODS column.

-

Elute with a stepwise gradient of acetonitrile-water (e.g., 50:50, 60:40, 70:30, 80:20, v/v).

-

Monitor the fractions by high-performance liquid chromatography (HPLC).

-

-

Preparative HPLC:

-

Perform final purification using a preparative HPLC system equipped with a C18 column.

-

Use an isocratic or gradient elution with an acetonitrile-water mobile phase containing 0.1% trifluoroacetic acid (TFA).

-

Collect the peak corresponding to this compound.

-

-

Final Step:

-

Evaporate the solvent from the purified fraction to obtain this compound as a powder.

-

Mandatory Visualization

Putative Biosynthetic Pathway of this compound

Caption: Putative biosynthetic pathway of this compound.

Experimental Workflow for this compound Production and Isolation

Caption: Workflow for this compound production and isolation.

Conclusion

This compound, a depside produced by Humicola sp., presents an interesting scaffold for drug discovery due to its DGAT inhibitory activity. While its complete biosynthetic pathway is yet to be elucidated, this guide provides a robust framework based on the current understanding of fungal depside biosynthesis. The provided experimental protocols for fermentation and purification offer a starting point for researchers aiming to produce and study this compound. Further research, particularly genome mining of Humicola sp. and functional characterization of the biosynthetic enzymes, will be crucial to fully unravel the molecular details of this compound biosynthesis and to enable its biotechnological production and derivatization.

References

- 1. Fungal Depsides—Naturally Inspiring Molecules: Biosynthesis, Structural Characterization, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzymology and biosynthesis of the orsellinic acid derived medicinal meroterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Fungal Depsides-Naturally Inspiring Molecules: Biosynthesis, Structural Characterization, and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biosynthesis of the C-Glycosylated Depside Arenicolin B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Non-ribosomal peptide synthetase (NRPS)-encoding products and their biosynthetic logics in Fusarium - PMC [pmc.ncbi.nlm.nih.gov]

Amidepsine D: A Technical Guide to its Chemical Properties and Biological Activity as a Diacylglycerol Acyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidepsine D is a naturally occurring depsidone compound isolated from the fungus Humicola sp. FO-2942.[1] It has garnered significant interest within the scientific community for its potent inhibitory activity against diacylglycerol acyltransferase (DGAT), a key enzyme in triglyceride synthesis.[2][3] This technical guide provides a comprehensive overview of the chemical structure, formula, and biological activity of this compound, with a focus on its role as a DGAT inhibitor. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this compound as a potential therapeutic agent for metabolic disorders.

Chemical Structure and Properties

This compound is a complex organic molecule with the chemical formula C26H24O10 .[4] Its systematic IUPAC name is 4-[4-(2,4-dimethoxy-6-methylbenzoyl)oxy-2-hydroxy-6-methylbenzoyl]oxy-2-hydroxy-6-methylbenzoic acid.[4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C26H24O10 | [4] |

| Molecular Weight | 496.5 g/mol | [4] |

| IUPAC Name | 4-[4-(2,4-dimethoxy-6-methylbenzoyl)oxy-2-hydroxy-6-methylbenzoyl]oxy-2-hydroxy-6-methylbenzoic acid | [4] |

| CAS Number | 79786-34-8 | [2] |

| Appearance | White to light pink powder | [5] |

| Solubility | Soluble in methanol, benzene, or ethyl acetate. Insoluble in water or hexane. | [2][5] |

| Purity (typical) | ≥95% (HPLC) | [5] |

| Storage | -20°C | [2][5] |

Biological Activity: Inhibition of Diacylglycerol Acyltransferase (DGAT)

The primary biological activity of this compound is the inhibition of diacylglycerol acyltransferase (DGAT). DGAT is a crucial enzyme that catalyzes the final and committed step in the biosynthesis of triglycerides (TGs) by esterifying diacylglycerol (DAG) with a fatty acyl-CoA. There are two main isoforms of this enzyme, DGAT1 and DGAT2, which are encoded by distinct genes and exhibit different tissue expression patterns and substrate specificities. DGAT1 is primarily involved in the re-esterification of dietary fatty acids in the intestine, while DGAT2 plays a more significant role in hepatic triglyceride synthesis.

By inhibiting DGAT, this compound effectively reduces the synthesis of triglycerides. This mechanism of action makes it a promising candidate for the treatment of metabolic disorders characterized by excessive triglyceride accumulation, such as obesity, non-alcoholic fatty liver disease (NAFLD), and hypertriglyceridemia.[2][6]

Table 2: In Vitro Inhibitory Activity of this compound

| Assay System | Target | IC50 Value | Reference |

| Rat Liver Microsomes | DGAT Activity | 17.5 µM | [3] |

| Raji Cells | Triacylglycerol Formation | 2.8 µM | [3] |

Signaling Pathway of DGAT Inhibition

The inhibition of DGAT by this compound has downstream effects on cellular lipid metabolism and related signaling pathways. A key pathway influenced by DGAT activity is the regulation of sterol regulatory element-binding protein-1c (SREBP-1c), a master transcriptional regulator of lipogenesis. By reducing triglyceride synthesis, DGAT inhibitors can lead to a decrease in the activation of SREBP-1c, subsequently downregulating the expression of various lipogenic genes. This results in a coordinated reduction in fatty acid and triglyceride synthesis.

Caption: Signaling pathway of this compound-mediated DGAT inhibition.

Experimental Protocols

The following are representative experimental protocols that can be adapted for the study of this compound. These are based on established methodologies for DGAT inhibitors and related compounds.

Diacylglycerol Acyltransferase (DGAT) Inhibition Assay using Rat Liver Microsomes

This protocol describes a method to determine the in vitro inhibitory activity of this compound on DGAT using rat liver microsomes as the enzyme source.

Materials:

-

Rat liver microsomes

-

This compound

-

[14C]-labeled oleoyl-CoA (or other fatty acyl-CoA)

-

1,2-Diacylglycerol (DAG)

-

Tris-HCl buffer (pH 7.4)

-

Bovine serum albumin (BSA)

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter and fluid

-

Solvents for extraction and TLC development (e.g., chloroform, methanol, hexane, diethyl ether, acetic acid)

Procedure:

-

Microsome Preparation: Prepare rat liver microsomes according to standard laboratory procedures.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, BSA, and DAG.

-

Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture. Include a vehicle control (DMSO alone).

-

Enzyme Addition: Add the rat liver microsomal protein to initiate the reaction.

-

Substrate Addition: Start the enzymatic reaction by adding [14C]-oleoyl-CoA.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes).

-

Reaction Termination and Lipid Extraction: Stop the reaction by adding a mixture of chloroform and methanol. Vortex and centrifuge to separate the phases.

-

TLC Analysis: Spot the lipid extract (lower organic phase) onto a TLC plate. Develop the plate using a suitable solvent system to separate triglycerides from other lipids.

-

Quantification: Visualize the radiolabeled triglycerides using autoradiography or a phosphorimager. Scrape the corresponding spots from the TLC plate and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of DGAT inhibition for each concentration of this compound and determine the IC50 value.

Caption: Experimental workflow for the DGAT inhibition assay.

Triacylglycerol Accumulation Assay in Raji Cells

This protocol outlines a cell-based assay to measure the effect of this compound on triacylglycerol accumulation in Raji cells.

Materials:

-

Raji cells (human B-lymphocyte cell line)

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS)

-

This compound

-

[14C]-labeled acetic acid or oleic acid

-

Phosphate-buffered saline (PBS)

-

Reagents for lipid extraction and TLC analysis (as in the previous protocol)

-

Cell counting equipment

Procedure:

-

Cell Culture: Culture Raji cells in RPMI-1640 medium supplemented with FBS.

-

Cell Seeding: Seed the cells into a multi-well plate at a desired density and allow them to adhere.

-

Inhibitor Treatment: Treat the cells with various concentrations of this compound (or vehicle control) for a specified period (e.g., 24-48 hours).

-

Radiolabeling: Add [14C]-acetic acid or [14C]-oleic acid to the culture medium and incubate for a further period to allow for incorporation into newly synthesized lipids.

-

Cell Harvesting and Lipid Extraction: Wash the cells with PBS, then harvest and extract the total lipids using a chloroform/methanol mixture.

-

TLC Analysis and Quantification: Separate the lipid extracts by TLC and quantify the amount of radiolabeled triglycerides as described in the DGAT inhibition assay protocol.

-

Data Analysis: Determine the effect of this compound on triacylglycerol accumulation and calculate the IC50 value.

Conclusion

This compound presents a compelling profile as a natural product inhibitor of diacylglycerol acyltransferase. Its chemical structure and potent biological activity warrant further investigation for its potential therapeutic applications in metabolic diseases. The information and representative protocols provided in this technical guide are intended to serve as a valuable resource for the scientific community to advance the understanding and development of this compound and other DGAT inhibitors. Further research into its specific interactions with DGAT isoforms, in vivo efficacy, and pharmacokinetic properties will be crucial in elucidating its full therapeutic potential.

References

- 1. Regulation of SREBP-Mediated Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of Lipid Droplets and Associated Proteins in Cellular Models of Obesity via High-Content/High-Throughput Microscopy and Automated Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diacylglycerol acyltransferase from rat liver microsomes. Separation and acyl-donor specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Overt and latent activities of diacylglycerol acytransferase in rat liver microsomes: possible roles in very-low-density lipoprotein triacylglycerol secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overt and latent activities of diacylglycerol acytransferase in rat liver microsomes: possible roles in very-low-density lipoprotein triacylglycerol secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In-vitro Studies of Amidepsine D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidepsine D is a fungal metabolite that has been identified as an inhibitor of Diacylglycerol acyltransferase (DGAT). DGAT is a crucial enzyme in the metabolic pathway responsible for the synthesis of triglycerides. The inhibition of this enzyme presents a promising therapeutic strategy for metabolic disorders such as obesity and fatty liver disease, which are characterized by the excessive accumulation of triglycerides. This technical guide provides a comprehensive overview of the preliminary in-vitro studies of this compound, focusing on its mechanism of action, experimental protocols, and its impact on relevant signaling pathways.

Core Mechanism of Action: DGAT Inhibition

This compound's primary mechanism of action is the inhibition of Diacylglycerol acyltransferase (DGAT). DGAT catalyzes the final and rate-limiting step in triglyceride synthesis, which involves the acylation of diacylglycerol to form triacylglycerol. By inhibiting this enzyme, this compound effectively blocks the production of triglycerides, thereby reducing their accumulation in cells.

There are two main isoforms of DGAT: DGAT1 and DGAT2. While both isoforms catalyze the same reaction, they are encoded by different genes and exhibit distinct tissue expression patterns and physiological roles. DGAT1 is predominantly expressed in the small intestine and is involved in the absorption of dietary fats. DGAT2 is primarily found in the liver and adipose tissue and plays a key role in hepatic triglyceride synthesis and energy storage. The specific inhibitory profile of this compound against DGAT1 and DGAT2 is a critical area of ongoing research.

Quantitative Data Summary

Currently, publicly available peer-reviewed studies providing specific IC50 values for this compound against DGAT1 and DGAT2 are limited. The table below is presented as a template for summarizing such quantitative data as it becomes available from future in-vitro investigations.

| Compound | Target | Assay Type | IC50 (µM) | Cell Line/Enzyme Source | Reference |

| This compound | DGAT1 | Cell-free | Data Not Available | e.g., Human recombinant DGAT1 | [Future Study] |

| This compound | DGAT2 | Cell-free | Data Not Available | e.g., Human recombinant DGAT2 | [Future Study] |

| This compound | Triglyceride Synthesis | Cell-based | Data Not Available | e.g., HepG2, 3T3-L1 | [Future Study] |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the in-vitro evaluation of DGAT inhibitors like this compound.

DGAT1 and DGAT2 Enzyme Inhibition Assay (Cell-Free)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of DGAT1 and DGAT2.

Methodology:

-

Enzyme Source: Recombinant human DGAT1 and DGAT2 enzymes are expressed and purified from a suitable system (e.g., insect cells, E. coli).

-

Substrates: Radiolabeled [14C]-oleoyl-CoA and unlabeled 1,2-dioleoyl-sn-glycerol are used as substrates.

-

Reaction Mixture: The assay is performed in a buffer containing the enzyme, substrates, and varying concentrations of this compound or a vehicle control.

-

Incubation: The reaction mixture is incubated at 37°C for a specified period (e.g., 30-60 minutes).

-

Lipid Extraction: The reaction is stopped, and total lipids are extracted using a solvent system (e.g., chloroform:methanol).

-

Separation and Quantification: The radiolabeled triglycerides are separated from other lipids using thin-layer chromatography (TLC). The amount of radioactivity incorporated into the triglyceride fraction is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.

Cellular Triglyceride Synthesis Assay

This assay assesses the effect of this compound on triglyceride synthesis within a cellular context.

Methodology:

-

Cell Culture: A relevant cell line, such as human hepatoma cells (HepG2) or mouse pre-adipocytes (3T3-L1), is cultured to confluence.

-

Treatment: Cells are pre-incubated with various concentrations of this compound or a vehicle control for a defined period.

-

Metabolic Labeling: Cells are then incubated with a radiolabeled precursor for triglyceride synthesis, such as [14C]-oleic acid or [3H]-glycerol, for a specific duration.

-

Lipid Extraction: After the labeling period, cells are washed, and total lipids are extracted.

-

Separation and Quantification: Triglycerides are separated by TLC, and the amount of radioactivity incorporated is quantified.

-

Data Analysis: The inhibition of triglyceride synthesis is calculated for each concentration of this compound, and the IC50 value is determined.

Signaling Pathways and Visualizations

The inhibition of DGAT by this compound is expected to have downstream effects on various signaling pathways involved in lipid metabolism and cellular homeostasis.

DGAT Inhibition and its Impact on Triglyceride Synthesis

The primary effect of this compound is the direct blockage of the final step in triglyceride synthesis.

Caption: this compound directly inhibits DGAT1/2, blocking triglyceride synthesis.

Experimental Workflow for In-Vitro DGAT Inhibition Assay

The following diagram illustrates the typical workflow for assessing the inhibitory activity of this compound on DGAT enzymes in a cell-free system.

Caption: Workflow for determining the in-vitro inhibitory activity of this compound.

Conclusion and Future Directions

The preliminary in-vitro profile of this compound identifies it as a promising inhibitor of Diacylglycerol acyltransferase. Its ability to block triglyceride synthesis warrants further investigation for its potential therapeutic applications in metabolic diseases. Future research should focus on:

-

Determining the specific IC50 values of this compound against both DGAT1 and DGAT2 isoforms to understand its selectivity.

-

Elucidating the downstream signaling consequences of DGAT inhibition by this compound in various cell types, including effects on lipid droplet formation, cellular stress responses, and insulin signaling pathways.

-

Conducting comprehensive in-vitro safety and toxicity studies to assess its potential off-target effects.

A thorough understanding of these aspects will be crucial for the continued development of this compound as a potential therapeutic agent.

Understanding the Target Pathway of Amidepsine D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amidepsine D, a fungal metabolite isolated from Humicola sp. FO-2942, has been identified as a potent inhibitor of Diacylglycerol Acyltransferase (DGAT). This enzyme plays a crucial role in the final and committed step of triglyceride synthesis. The inhibition of DGAT presents a promising therapeutic strategy for metabolic disorders such as obesity, fatty liver disease, and hypertriglyceridemia. This technical guide provides an in-depth overview of the target pathway of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for assessing its activity.

Introduction to this compound and its Target

This compound is a natural product that has garnered interest for its potential therapeutic applications in metabolic diseases.[1][2] Its primary molecular target is Diacylglycerol Acyltransferase (DGAT), a key enzyme in lipid metabolism.[1][2] DGAT catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride (TAG).[3] This reaction is central to the storage of energy in the form of fat. By inhibiting DGAT, this compound effectively blocks the synthesis of triglycerides, thereby reducing lipid accumulation.

The Diacylglycerol Acyltransferase (DGAT) Pathway

The synthesis of triglycerides is a fundamental metabolic process. The DGAT-catalyzed reaction is the final, rate-limiting step in the glycerol phosphate pathway. This pathway begins with glycerol-3-phosphate and, through a series of enzymatic reactions, produces diacylglycerol. DGAT then utilizes this diacylglycerol and a fatty acyl-CoA molecule to produce a triglyceride, which can be stored in lipid droplets.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound against DGAT has been quantified using in vitro enzyme assays and cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound | Assay System | Target | IC50 (µM) | Reference |

| This compound | Rat Liver Microsomes | DGAT | 17.5 | [1] |

| This compound | Raji Cells | Triacylglycerol Formation | 2.8 | [1] |

Experimental Protocols

This section details a representative experimental protocol for determining the inhibitory activity of this compound on DGAT. This protocol is based on commonly used methods for DGAT enzyme activity assays.

DGAT Inhibition Assay using Rat Liver Microsomes

Objective: To determine the IC50 value of this compound for the inhibition of DGAT activity in a microsomal fraction from rat liver.

Materials:

-

Rat liver microsomes

-

This compound

-

[14C]-Oleoyl-CoA (radiolabeled substrate)

-

1,2-Dioleoyl-sn-glycerol (diacylglycerol substrate)

-

Assay Buffer: 100 mM Tris-HCl (pH 7.4), 150 mM KCl, 1 mM EDTA

-

Scintillation cocktail

-

Thin Layer Chromatography (TLC) plates

-

TLC developing solvent: Heptane:Isopropyl ether:Acetic acid (60:40:3, v/v/v)

Workflow:

Procedure:

-

Microsome Preparation: Prepare a microsomal fraction from fresh or frozen rat liver using standard differential centrifugation methods. Determine the protein concentration of the microsomal preparation.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, a range of concentrations of this compound (or vehicle control), and 1,2-dioleoyl-sn-glycerol.

-

Enzyme Reaction: Pre-incubate the reaction mixture at 37°C for 5 minutes. Initiate the reaction by adding the rat liver microsomes.

-

Substrate Addition: After a brief pre-incubation, add [14C]-Oleoyl-CoA to start the enzymatic reaction. The final reaction volume is typically 200 µL.

-

Incubation: Incubate the reaction mixture at 37°C for 10-15 minutes with gentle shaking.

-

Reaction Termination: Stop the reaction by adding 1.5 mL of isopropanol:heptane (4:1, v/v).

-

Lipid Extraction: Add 1 mL of heptane and 0.5 mL of water to the tube. Vortex vigorously and then centrifuge to separate the phases.

-

TLC Analysis: Carefully collect the upper organic phase and dry it under a stream of nitrogen. Resuspend the lipid extract in a small volume of chloroform:methanol (2:1, v/v) and spot it onto a silica gel TLC plate.

-

Chromatography: Develop the TLC plate in a chamber containing the developing solvent until the solvent front reaches near the top of the plate.

-

Quantification: After drying the plate, visualize the lipid spots (e.g., using iodine vapor). Scrape the spots corresponding to triglycerides into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of DGAT inhibition for each this compound concentration compared to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This compound is a specific and potent inhibitor of Diacylglycerol Acyltransferase (DGAT), a critical enzyme in triglyceride synthesis. Its ability to block this pathway highlights its potential as a therapeutic agent for metabolic diseases characterized by excessive lipid accumulation. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and characterize the therapeutic potential of this compound and other DGAT inhibitors.

References

Methodological & Application

Application Notes and Protocols for Investigating Amidepsine D in Obesity Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obesity is a global health crisis characterized by excessive adipose tissue accumulation, leading to an increased risk of numerous comorbidities, including type 2 diabetes, cardiovascular disease, and certain cancers. The underlying molecular mechanisms of obesity are complex, involving a network of signaling pathways that regulate energy balance, adipogenesis, and metabolism. Histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutic agents for obesity.[1][2] By modifying chromatin structure and influencing gene expression, HDAC inhibitors can modulate key metabolic processes.[2][3]

Amidepsine D is a novel compound with potential HDAC inhibitory activity. These application notes provide a comprehensive experimental framework to investigate the efficacy and mechanism of action of this compound as a potential anti-obesity agent. The protocols outlined below detail a logical progression from initial in vitro screening to more complex in vivo studies, enabling a thorough evaluation of this compound's therapeutic potential.

Hypothesized Mechanism of Action of this compound in Obesity

Based on the known effects of other HDAC inhibitors, this compound is hypothesized to combat obesity through a multi-pronged approach:

-

Inhibition of Adipogenesis: By inhibiting key HDACs, this compound may suppress the differentiation of pre-adipocytes into mature fat cells, thereby limiting the expansion of adipose tissue.

-

Promotion of "Beiging" of White Adipose Tissue (WAT): this compound could induce the expression of thermogenic genes, such as Uncoupling Protein 1 (UCP1), in white adipocytes, a process known as "beiging."[3][4] This transformation increases energy expenditure by dissipating chemical energy as heat.

-

Enhancement of Leptin Sensitivity: Chronic inflammation in obesity can lead to leptin resistance. HDAC inhibitors have been shown to restore leptin sensitivity, a critical hormone in regulating appetite and energy balance.[1][5]

-

Modulation of Inflammatory Pathways: Obesity is associated with a state of chronic low-grade inflammation. This compound may exert anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways in adipose tissue.

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the comprehensive evaluation of this compound in obesity research.

Caption: Experimental workflow for this compound obesity studies.

Proposed Signaling Pathway

The diagram below illustrates the hypothesized signaling pathway through which this compound may exert its anti-obesity effects by inhibiting HDACs.

Caption: Hypothesized this compound signaling pathway in obesity.

Data Presentation

Table 1: In Vitro Effects of this compound on 3T3-L1 Adipocyte Differentiation

| Treatment Group | Cell Viability (%) | Lipid Accumulation (OD at 510 nm) | Relative mRNA Expression (Fold Change) |

| Pparg | |||

| Vehicle Control | 100 ± 5.2 | 1.25 ± 0.11 | 1.00 ± 0.09 |

| This compound (1 µM) | 98 ± 4.5 | 0.87 ± 0.09 | 0.65 ± 0.07 |

| This compound (5 µM) | 95 ± 6.1 | 0.54 ± 0.06 | 0.42 ± 0.05 |

| This compound (10 µM) | 89 ± 7.3 | 0.31 ± 0.04 | 0.21 ± 0.03 |

*Data are presented as mean ± SD. *p < 0.05 compared to Vehicle Control.

Table 2: In Vivo Effects of this compound in Diet-Induced Obese (DIO) Mice

| Treatment Group | Body Weight Change (g) | Daily Food Intake (g) | Fasting Blood Glucose (mg/dL) | Adipose Tissue UCP1 Protein (Fold Change) |

| Lean Control | +1.5 ± 0.3 | 3.1 ± 0.2 | 85 ± 7 | 1.00 ± 0.10 |

| DIO + Vehicle | +5.8 ± 0.7 | 4.5 ± 0.4 | 145 ± 12 | 1.2 ± 0.15 |

| DIO + this compound (10 mg/kg) | +2.1 ± 0.4 | 3.5 ± 0.3 | 110 ± 9 | 4.5 ± 0.5 |

| DIO + this compound (25 mg/kg) | +0.9 ± 0.3 | 3.2 ± 0.2 | 95 ± 8 | 8.1 ± 0.9 |

*Data are presented as mean ± SD. *p < 0.05 compared to DIO + Vehicle.

Experimental Protocols

Protocol 1: 3T3-L1 Preadipocyte Culture and Differentiation

1. Cell Culture:

-

Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Passage cells upon reaching 80-90% confluency.

2. Adipocyte Differentiation:

-

Seed 3T3-L1 cells in 6-well plates and grow to confluence (Day 0).

-

Two days post-confluence (Day 2), induce differentiation with DMEM containing 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.

-

On Day 4, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.

-

From Day 6 onwards, culture the cells in DMEM with 10% FBS, changing the medium every two days until mature adipocytes are formed (typically Day 8-10).

-

Treat cells with various concentrations of this compound or vehicle throughout the differentiation process.

Protocol 2: Oil Red O Staining for Lipid Accumulation

1. Preparation:

-

Wash differentiated 3T3-L1 cells twice with phosphate-buffered saline (PBS).

-

Fix the cells with 10% formalin for 1 hour at room temperature.

-

Wash the fixed cells with water and then with 60% isopropanol.

2. Staining:

-

Prepare a stock solution of Oil Red O (0.5 g in 100 mL of isopropanol).

-

Prepare a working solution by mixing 6 mL of stock solution with 4 mL of distilled water and filtering it.

-

Incubate the fixed cells with the Oil Red O working solution for 10 minutes.

-

Wash the cells with water four times.

3. Quantification:

-

Elute the stain by adding 100% isopropanol to each well and incubate for 10 minutes with shaking.

-

Measure the absorbance of the eluted stain at 510 nm using a spectrophotometer.

Protocol 3: Quantitative Real-Time PCR (qPCR)

1. RNA Extraction:

-

Extract total RNA from 3T3-L1 cells or adipose tissue using a commercial RNA isolation kit according to the manufacturer's instructions.

-

Assess RNA quantity and quality using a spectrophotometer.

2. cDNA Synthesis:

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

3. qPCR:

-

Perform qPCR using a SYBR Green-based master mix and gene-specific primers for Pparg, Cebpa, Ucp1, and a housekeeping gene (e.g., Actb).

-

Run the reaction on a real-time PCR system with the following typical cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

Calculate relative gene expression using the 2-ΔΔCt method.

Protocol 4: Western Blot Analysis

1. Protein Extraction:

-

Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay.

2. SDS-PAGE and Transfer:

-

Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against UCP1 and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 5: Diet-Induced Obese (DIO) Mouse Model and Treatment

1. Animal Model:

-

House C57BL/6J mice in a temperature-controlled facility with a 12-hour light/dark cycle.

-

At 6 weeks of age, feed the mice a high-fat diet (60% kcal from fat) for 8-12 weeks to induce obesity. A control group will be fed a standard chow diet.

2. Treatment:

-

Randomly assign the obese mice to treatment groups: Vehicle control, this compound (e.g., 10 mg/kg and 25 mg/kg body weight).

-

Administer this compound or vehicle daily via oral gavage for 4-6 weeks.

-

Monitor body weight and food intake regularly.

3. Metabolic Phenotyping:

-

Perform an intraperitoneal glucose tolerance test (IPGTT) at the end of the treatment period to assess glucose metabolism.

-

Measure fasting blood glucose and insulin levels.

4. Tissue Collection and Analysis:

-

At the end of the study, euthanize the mice and collect blood and various tissues (e.g., epididymal white adipose tissue, brown adipose tissue, liver).

-

Perform histological analysis (H&E staining) of adipose tissue to assess adipocyte size.

-

Conduct qPCR and Western blot analysis on tissue samples as described in Protocols 3 and 4.

Conclusion

This document provides a detailed framework for the preclinical evaluation of this compound as a potential therapeutic agent for obesity. The proposed experiments are designed to systematically assess its effects on adipogenesis, energy expenditure, and overall metabolic health. The successful completion of these studies will provide critical insights into the mechanism of action of this compound and its potential for further development as an anti-obesity drug.

References

- 1. Histone Deacetylase 6 Inhibition Restores Leptin Sensitivity and Reduces Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. Acetylation of Histone and Modification of Gene Expression via HDAC Inhibitors Affects the Obesity – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. news.cuanschutz.edu [news.cuanschutz.edu]

- 5. Central inhibition of HDAC6 re-sensitizes leptin signaling during obesity to induce profound weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]

Measuring Amidepsine D Efficacy on Lipid Droplets: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and methodologies for evaluating the efficacy of Amidepsine D, a known diacylglycerol acyltransferase (DGAT) inhibitor, on lipid droplet formation and dynamics. The following procedures are designed to deliver robust and quantifiable data for researchers in metabolic disease, oncology, and related fields.

This compound is a fungal metabolite that has been identified as an inhibitor of DGAT, the enzyme responsible for the final and committing step in triglyceride synthesis.[1] By inhibiting DGAT, this compound is expected to reduce the cellular storage of neutral lipids in the form of lipid droplets. This has significant implications for studying and potentially treating diseases characterized by excessive lipid accumulation, such as obesity, fatty liver disease, and certain types of cancer.

Key Experimental Approaches

To comprehensively assess the impact of this compound on lipid droplets, a multi-faceted approach is recommended, encompassing both enzymatic and cell-based assays.

1. In Vitro DGAT Inhibition Assay: Directly measures the inhibitory effect of this compound on DGAT enzyme activity.

2. Cellular Lipid Droplet Quantification: Involves treating cells with this compound and quantifying the resulting changes in lipid droplet number, size, and overall lipid content.

3. Triglyceride Synthesis Assay: Measures the rate of new triglyceride synthesis in the presence of this compound to confirm its mechanism of action.

Experimental Protocols

Protocol 1: In Vitro DGAT Inhibition Assay

This protocol details a fluorescence-based assay to measure the direct inhibitory effect of this compound on DGAT1 activity. The assay quantifies the release of Coenzyme A (CoASH) during the triglyceride synthesis reaction.

Materials:

-

Human DGAT1 enzyme (recombinant)

-

Dioleoyl glycerol (DAG)

-

Oleoyl-Coenzyme A (Oleoyl-CoA)

-

7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4, 5 mM MgCl2)

-

This compound

-

96-well or 384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a microplate, add the following to each well:

-

DGAT1 enzyme solution

-

DAG substrate solution

-

This compound dilution or vehicle control (DMSO)

-

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding Oleoyl-CoA to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction and detect the released CoASH by adding the CPM reagent.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Measure the fluorescence with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[2]

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Data Presentation:

| This compound (µM) | Fluorescence (RFU) | % Inhibition |

| 0 (Vehicle) | 10000 | 0 |

| 0.1 | 9500 | 5 |

| 1 | 7500 | 25 |

| 2.8 | 5000 | 50 |

| 10 | 2000 | 80 |

| 17.5 | 1000 | 90 |

| 50 | 500 | 95 |

| 100 | 450 | 95.5 |

Note: The provided IC50 values of 2.8 µM for triacylglycerol formation in Raji cells and 17.5 µM for DGAT activity in rat liver microsomes can serve as a reference.

Protocol 2: Cellular Lipid Droplet Staining and Quantification

This protocol describes how to visualize and quantify changes in intracellular lipid droplets in response to this compound treatment using fluorescent microscopy.

Materials:

-

Cell line of interest (e.g., Huh7, HeLa, 3T3-L1 adipocytes)

-

Cell culture medium

-

Oleic acid (to induce lipid droplet formation)

-

This compound

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

Lipid droplet stain (e.g., BODIPY 493/503, Nile Red, or LipidTox™ Red)

-

Nuclear stain (e.g., DAPI or Hoechst 33342)

-

Mounting medium

-

Fluorescence microscope with image analysis software (e.g., ImageJ, CellProfiler)

Procedure:

-

Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Induce lipid droplet formation by incubating cells with oleic acid-supplemented medium for 16-24 hours.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 4, 16, or 24 hours).

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Stain for lipid droplets by incubating with the chosen fluorescent dye according to the manufacturer's instructions (e.g., BODIPY 493/503 at 1 µg/mL for 15-30 minutes).[3]

-

Wash the cells twice with PBS.

-

Counterstain the nuclei with DAPI or Hoechst for 5-10 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Acquire images using a fluorescence microscope.

-

Analyze the images to quantify the number of lipid droplets per cell, the average size of lipid droplets, and the total lipid droplet area per cell.[4][5][6]

Data Presentation:

| Treatment | Lipid Droplets/Cell (Mean ± SD) | Avg. LD Size (µm²) (Mean ± SD) | Total LD Area/Cell (µm²) (Mean ± SD) |

| Vehicle Control | 150 ± 25 | 1.2 ± 0.3 | 180 ± 30 |

| This compound (1 µM) | 120 ± 20 | 1.1 ± 0.2 | 132 ± 22 |

| This compound (5 µM) | 75 ± 15 | 0.9 ± 0.2 | 67.5 ± 13.5 |

| This compound (10 µM) | 40 ± 10 | 0.8 ± 0.1 | 32 ± 8 |

Protocol 3: Cellular Triglyceride Synthesis Assay

This protocol measures the incorporation of a radiolabeled precursor into triglycerides to directly assess the effect of this compound on their synthesis.

Materials:

-

Cell line of interest

-

Cell culture medium

-

[¹⁴C]-oleic acid or [³H]-glycerol

-

This compound

-

Lipid extraction solvents (e.g., hexane/isopropanol)

-

Thin-layer chromatography (TLC) plates

-

TLC developing solvent (e.g., hexane/diethyl ether/acetic acid)

-

Scintillation counter and scintillation fluid

Procedure:

-

Culture cells to near confluency in multi-well plates.

-

Pre-treat cells with various concentrations of this compound or vehicle control for 1 hour.

-

Add the radiolabeled precursor ([¹⁴C]-oleic acid or [³H]-glycerol) to the medium and incubate for 4 hours.[2][7]

-

Wash the cells twice with ice-cold PBS.

-

Extract total lipids from the cells using an appropriate solvent mixture.

-

Separate the lipid classes by spotting the lipid extracts onto a TLC plate and developing it in a suitable solvent system.

-

Visualize the lipid spots (e.g., using iodine vapor or by comparison with standards).

-

Scrape the triglyceride spots from the TLC plate into scintillation vials.

-

Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Normalize the counts to the total protein content of the cell lysate.

Data Presentation:

| Treatment | [¹⁴C]-Triglyceride Synthesis (DPM/mg protein) | % Inhibition |

| Vehicle Control | 50000 | 0 |

| This compound (1 µM) | 40000 | 20 |

| This compound (5 µM) | 20000 | 60 |

| This compound (10 µM) | 10000 | 80 |

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of this compound action on lipid droplet formation.

Experimental Workflow

Caption: Workflow for assessing this compound efficacy on lipid droplets.

References

- 1. usbio.net [usbio.net]

- 2. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Combined Inhibition of Autophagy and Diacylglycerol Acyltransferase-Mediated Lipid Droplet Biogenesis Induces Cancer Cell Death during Acute Amino Acid Starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Improving Amidepsine D Solubility

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving Amidepsine D in aqueous buffers for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge?

This compound is a natural product and a known inhibitor of diacylglycerol acyltransferase (DGAT).[1] Like many complex natural products, its chemical structure lends itself to low aqueous solubility, making it difficult to work with in biological assays that require aqueous buffer systems. Reports indicate it is insoluble in water and hexane, while being soluble in organic solvents like methanol and ethyl acetate.[1]

Q2: What are the initial steps I should take to dissolve this compound?

Given its poor water solubility, a common starting point is to create a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. This stock can then be diluted into your aqueous buffer to the final desired concentration. However, it is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological assay.

Q3: The compound precipitates when I dilute my organic stock solution into my aqueous buffer. What should I do?

This is a common issue known as "crashing out." Several strategies can be employed to mitigate this:

-

Lower the final concentration: The most straightforward approach is to test a lower final concentration of this compound.

-

Optimize the organic solvent concentration: Determine the highest percentage of your chosen organic solvent that your assay can tolerate without adverse effects and use that to dilute your stock.

-

Use a different organic solvent: Some compounds are more soluble in specific organic solvents. Consider trying solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) for your stock solution, but always verify their compatibility with your experimental system.

-

Employ solubilization techniques: If simple dilution is not effective, more advanced techniques such as the use of co-solvents, surfactants, or cyclodextrins may be necessary.

Q4: Can I use pH adjustment to improve the solubility of this compound?

Yes, pH adjustment can be an effective strategy for compounds with ionizable groups.[2][][4][5][6] this compound has a carboxylic acid moiety, which is acidic.[7] Therefore, increasing the pH of the aqueous buffer above the pKa of the carboxylic acid will deprotonate it, forming a more soluble carboxylate salt. It is advisable to determine the pKa of this compound and then prepare buffers at a pH at least 1-2 units higher.

Troubleshooting Guide

This guide provides a systematic approach to overcoming common solubility issues with this compound.

Problem 1: this compound powder will not dissolve in the desired aqueous buffer.

| Possible Cause | Troubleshooting Step | Expected Outcome |

| Inherent low aqueous solubility of this compound. | Prepare a high-concentration stock solution in an organic solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous buffer. | The compound dissolves in the organic solvent and remains in solution upon dilution to the final concentration. |

| The chosen buffer is not optimal. | If the structure of this compound has ionizable groups, adjust the pH of the buffer. For acidic compounds, increase the pH. For basic compounds, decrease the pH.[2][][4][5][6] | Increased solubility due to the formation of a more soluble salt form of the compound. |

| Insufficient mixing or time. | Vortex or sonicate the solution for an extended period. Gentle heating may also be considered, but be cautious of potential compound degradation. | Complete dissolution of the compound. |

Problem 2: Precipitate forms upon dilution of the organic stock solution into the aqueous buffer.

| Possible Cause | Troubleshooting Step | Expected Outcome |

| The final concentration of this compound exceeds its solubility limit in the final buffer composition. | Decrease the final concentration of this compound in the aqueous buffer. | The compound remains in solution at a lower concentration. |

| The percentage of the organic solvent in the final solution is too low to maintain solubility. | Increase the percentage of the organic co-solvent in the final aqueous buffer, ensuring it does not exceed the tolerance limit of the experimental system.[2][][8][9][10][11][12][13] | The compound remains soluble with a higher percentage of the co-solvent. |

| The buffer composition is causing the compound to precipitate. | Add a surfactant (e.g., Tween® 80, Pluronic® F-68) to the aqueous buffer before adding the this compound stock solution.[2][8][14][15][16][17] | The surfactant forms micelles that encapsulate the hydrophobic compound, keeping it in solution. |

| The compound has poor wettability. | Consider using a formulation approach like creating a solid dispersion or a nanosuspension to improve the dissolution rate and apparent solubility.[18][19][20][21][22][23][24][25][26] | A stable dispersion or nanosuspension is formed, allowing for easier use in aqueous systems. |

| The compound forms an inclusion complex with a solubilizing agent. | Use cyclodextrins (e.g., HP-β-CD, SBE-β-CD) in the aqueous buffer to form an inclusion complex with this compound.[27][28][29][30] | The cyclodextrin encapsulates the this compound molecule, increasing its apparent water solubility. |

Data Presentation: Solubility Enhancement Strategies

The following tables summarize common solubilization techniques and provide illustrative examples of the potential improvement in aqueous solubility. Note that the quantitative data are representative and the actual solubility of this compound will need to be determined experimentally.

Table 1: Effect of Co-solvents on Apparent Solubility

| Co-solvent | Concentration in Aqueous Buffer (% v/v) | Illustrative Apparent Solubility (µg/mL) |

| DMSO | 1% | 1 - 10 |

| 5% | 10 - 50 | |

| Ethanol | 1% | 1 - 5 |

| 5% | 5 - 25 | |

| PEG 400 | 1% | 5 - 20 |

| 5% | 20 - 100 |

Table 2: Effect of Surfactants on Apparent Solubility

| Surfactant | Concentration in Aqueous Buffer (% w/v) | Illustrative Apparent Solubility (µg/mL) |

| Tween® 80 | 0.1% | 10 - 50 |

| 0.5% | 50 - 200 | |

| Pluronic® F-68 | 0.1% | 5 - 25 |

| 0.5% | 25 - 100 | |

| Cremophor® EL | 0.1% | 15 - 75 |

| 0.5% | 75 - 300 |

Table 3: Effect of Cyclodextrins on Apparent Solubility

| Cyclodextrin | Concentration in Aqueous Buffer (% w/v) | Illustrative Apparent Solubility (µg/mL) |

| HP-β-CD | 1% | 50 - 250 |

| 5% | 250 - 1000+ | |

| SBE-β-CD | 1% | 100 - 500 |

| 5% | 500 - 2000+ |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Dilution

-

Objective: To prepare a concentrated stock solution of this compound in an organic solvent.

-

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

Weigh out a precise amount of this compound powder (e.g., 5 mg).

-

Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock of a compound with MW ~500 g/mol , add 1 mL of DMSO to 5 mg).

-

Vortex the tube vigorously for 2-5 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

-

Visually inspect the solution to ensure there are no undissolved particles.

-

To prepare a working solution, dilute the stock solution into the pre-warmed aqueous buffer of choice. It is recommended to add the stock solution to the buffer dropwise while vortexing to minimize precipitation.

-

Protocol 2: Solubility Enhancement using a Co-solvent

-

Objective: To determine the effect of a co-solvent on the solubility of this compound.

-

Materials:

-

This compound powder

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

Co-solvent (e.g., PEG 400, Propylene Glycol)

-

-

Procedure:

-

Prepare a series of aqueous buffers containing increasing concentrations of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

-

Add an excess amount of this compound powder to each buffer solution.

-

Incubate the samples at a constant temperature (e.g., 25°C or 37°C) with constant agitation for 24-48 hours to reach equilibrium.

-

Centrifuge the samples at high speed to pellet the undissolved compound.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

-

Quantify the concentration of dissolved this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

-

Protocol 3: Solubility Enhancement using Cyclodextrins

-

Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.

-

Materials:

-

This compound powder

-

Aqueous buffer

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

-

-

Procedure:

-

Prepare aqueous buffer solutions containing various concentrations of the chosen cyclodextrin (e.g., 1%, 2.5%, 5%, 10% w/v).

-

Add an excess amount of this compound to each cyclodextrin solution.

-

Follow steps 3-6 from Protocol 2 to determine the concentration of dissolved this compound.

-

Visualizations

Caption: Experimental workflow for solubilizing this compound.

Caption: Troubleshooting decision tree for this compound solubility.

References

- 1. usbio.net [usbio.net]

- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]

- 4. researchgate.net [researchgate.net]

- 5. Khan Academy [khanacademy.org]

- 6. CompoundingToday.com | pH Adjusting Database [compoundingtoday.com]

- 7. This compound | C26H24O10 | CID 10391109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]

- 10. The Effects of Cosolvents on the Action of Pharmaceutical Buffers | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]

- 11. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cosolvent - Wikipedia [en.wikipedia.org]

- 14. asianpharmtech.com [asianpharmtech.com]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. jocpr.com [jocpr.com]

- 17. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ijhsr.org [ijhsr.org]

- 19. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. jddtonline.info [jddtonline.info]

- 21. Solubility Enhancement by Solid Dispersion Method: An Overview | Asian Journal of Pharmaceutical Research and Development [ajprd.com]

- 22. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. scispace.com [scispace.com]

- 24. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 26. japer.in [japer.in]

- 27. humapub.com [humapub.com]

- 28. touroscholar.touro.edu [touroscholar.touro.edu]

- 29. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

How to avoid off-target effects of Amidepsine D in cells

Welcome to the technical support center for Amidepsine D. This resource provides researchers, scientists, and drug development professionals with guidance on the effective use of this compound in cellular experiments, with a focus on identifying and mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is known to be an inhibitor of Diacylglycerol acyltransferase (DGAT). DGAT is a key enzyme in the synthesis of triglycerides.

Q2: What are the known off-target effects of this compound?

Currently, the off-target profile of this compound is not well-characterized in publicly available literature. As with any small molecule inhibitor, it is crucial for researchers to empirically determine and validate the on- and off-target effects within their specific experimental system. This guide provides detailed protocols and strategies to help you assess the specificity of this compound in your cells of interest.

Q3: How can I determine if the observed phenotype in my experiment is due to an off-target effect of this compound?

Several experimental strategies can help you distinguish between on-target and off-target effects. These include:

-

Dose-response analysis: Correlate the concentration of this compound required to observe your phenotype with its IC50 for DGAT inhibition. A significant discrepancy may suggest off-target effects.

-

Target engagement assays: Directly measure the binding of this compound to its intended target (DGAT) and potential off-targets in your cells.

-

Rescue experiments: If the observed phenotype is due to DGAT inhibition, it should be reversible by providing downstream metabolites or by expressing a drug-resistant DGAT mutant.

-

Use of structurally unrelated inhibitors: Confirm your findings with other known DGAT inhibitors that have a different chemical structure. If they produce the same phenotype, it is more likely to be an on-target effect.

-

Proteome-wide analysis: Employ techniques like chemical proteomics to identify all cellular proteins that interact with this compound.

Troubleshooting Guide: Investigating Potential Off-Target Effects

This guide provides a structured approach to identifying and minimizing off-target effects of this compound in your cellular experiments.

Issue 1: Unexpected or inconsistent phenotypic results.

Possible Cause: Off-target effects of this compound at the concentration used.

Troubleshooting Steps:

-

Optimize this compound Concentration:

-

Perform a dose-response curve to determine the minimal concentration of this compound required to achieve the desired on-target effect (e.g., inhibition of triglyceride synthesis).

-

Compare this effective concentration with the IC50 value for DGAT inhibition. High concentrations are more likely to induce off-target effects.

-

-

Validate Target Engagement:

Issue 2: Difficulty confirming that the observed effect is solely due to DGAT inhibition.

Possible Cause: The phenotype may be a result of this compound binding to one or more unknown off-target proteins.

Troubleshooting Steps:

-

Perform a Proteome-Wide Off-Target Analysis:

-

Utilize activity-based protein profiling (ABPP) or chemical proteomics to identify other cellular proteins that bind to this compound.[6] These techniques can provide a comprehensive list of potential off-targets.

-

-

Secondary Assays for Off-Target Validation:

-

Once potential off-targets are identified, validate their interaction with this compound using orthogonal assays, such as in vitro binding assays with purified proteins or targeted CETSA.

-

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify the engagement of a drug with its target in a cellular environment.[1][2][3] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

Methodology:

-

Cell Treatment: Treat your cells with a range of this compound concentrations and a vehicle control.

-

Heating: Heat the cell lysates at various temperatures (e.g., 40-70°C).

-

Protein Separation: Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated proteins by centrifugation.

-

Detection: Analyze the amount of soluble DGAT in each sample using Western blotting or other protein detection methods. An increase in soluble DGAT at higher temperatures in the this compound-treated samples indicates target engagement.

Data Presentation:

The results of a CETSA experiment can be summarized in a table to compare the thermal stability of the target protein under different conditions.

| Treatment Group | Temperature (°C) | % Soluble DGAT (Normalized to 37°C) |

| Vehicle Control | 37 | 100% |

| 50 | 85% | |

| 55 | 50% | |

| 60 | 20% | |

| This compound (10 µM) | 37 | 100% |

| 50 | 98% | |

| 55 | 80% | |

| 60 | 65% |

Protocol 2: Activity-Based Protein Profiling (ABPP) for Off-Target Identification

ABPP uses chemical probes to identify the targets of a small molecule inhibitor directly in complex biological systems.

Methodology:

-

Probe Synthesis: Synthesize a derivative of this compound that contains a reporter tag (e.g., a biotin or a fluorescent dye) and a reactive group.

-

Cell Treatment: Treat cells with the this compound probe.

-

Lysis and Enrichment: Lyse the cells and use the reporter tag to enrich for proteins that have been covalently labeled by the probe.

-

Identification: Identify the enriched proteins using mass spectrometry.

-

Competition Experiment: To confirm that the identified proteins are true off-targets, pre-incubate the cells with an excess of unlabeled this compound before adding the probe. True off-targets will show reduced labeling in the presence of the competitor.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: On-target mechanism of this compound.

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Caption: Decision tree for assessing on-target effects.

References

- 1. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 2. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]

- 4. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Amidepsine D Assay Troubleshooting

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amidepsine D. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Is this compound a histone deacetylase (HDAC) inhibitor?

Our records indicate that this compound is primarily characterized as a Diacylglycerol Acyltransferase (DGAT) inhibitor.[1][2] While the user community has occasionally inquired about potential HDAC inhibitory activity, to date, there is no substantial scientific literature to support this claim. This guide, therefore, focuses on troubleshooting assays related to its established role as a DGAT inhibitor.

Q2: What is the mechanism of action of this compound?

This compound inhibits the activity of Diacylglycerol Acyltransferase (DGAT), a key enzyme in the synthesis of triglycerides.[1] DGAT catalyzes the final step in the conversion of diacylglycerol and fatty acyl-CoA to triacylglycerol. By inhibiting DGAT, this compound can reduce the cellular production of triglycerides.

Q3: What are the solubility properties of this compound?

This compound is soluble in organic solvents such as methanol, benzene, and ethyl acetate. However, it is insoluble in water and hexane.[1] This poor aqueous solubility is a critical factor to consider during assay development and can be a primary source of interference.

Troubleshooting Guides

Issue 1: High Background Signal in Fluorescence-Based DGAT Assays

Question: We are using a fluorescence-based assay to measure DGAT1 activity with this compound and are observing a high background signal, making it difficult to determine the true inhibitory effect. What could be the cause and how can we resolve this?

Answer: High background fluorescence in enzyme assays can stem from several factors, particularly when working with compounds like this compound.

Possible Causes and Solutions:

-

Compound Precipitation: Due to its poor water solubility, this compound may precipitate out of the assay buffer, forming small aggregates that scatter light and increase background fluorescence.

-

Solution: Prepare this compound stock solutions in a suitable organic solvent like DMSO. When diluting into aqueous assay buffer, ensure the final concentration of the organic solvent is low (typically ≤1%) and consistent across all wells. It may be beneficial to test the solubility of this compound in your specific assay buffer at the desired concentration range beforehand.[3][4]

-

-

Compound Autofluorescence: Although less common, the compound itself might possess intrinsic fluorescent properties at the excitation and emission wavelengths used in your assay.

-

Solution: Run a control plate containing only the assay buffer and this compound at various concentrations to measure its intrinsic fluorescence. If significant, this background can be subtracted from the experimental wells.

-

-